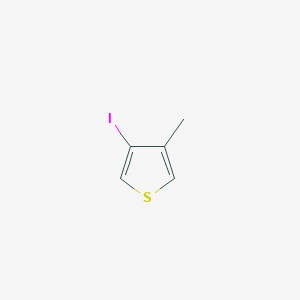

3-Iodo-4-methylthiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-4-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQPOXUMOAGCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312832 | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-41-0 | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16494-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-4-methylthiophene: Strategies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-4-methylthiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its utility as a versatile intermediate for introducing the 4-methylthien-3-yl moiety into complex molecular architectures through cross-coupling reactions underscores the importance of efficient and regioselective synthetic methods. This guide provides a comprehensive overview of the principal strategies for the synthesis of this compound, delving into the mechanistic underpinnings of each approach. We will explore direct electrophilic iodination, regioselective methods involving organometallic intermediates, and the construction of the iodothiophene core via cyclization reactions. Each methodology is presented with a critical analysis of its advantages and limitations, accompanied by detailed experimental protocols to facilitate practical application.

Introduction: The Significance of this compound

The thiophene nucleus is a privileged scaffold in numerous clinically approved drugs and advanced organic materials.[1][2] The introduction of specific substitution patterns on the thiophene ring is crucial for modulating the biological activity, pharmacokinetic properties, and electronic characteristics of the final compounds. This compound serves as a key precursor, offering a reactive "handle" at the 3-position for the formation of carbon-carbon and carbon-heteroatom bonds, while the methyl group at the 4-position provides a specific steric and electronic signature.

The primary challenge in the synthesis of this compound lies in achieving high regioselectivity. The thiophene ring possesses two distinct α-positions (2 and 5) and two β-positions (3 and 4). The interplay between the directing effects of the sulfur heteroatom and the methyl substituent can lead to the formation of multiple isomers in direct substitution reactions. Therefore, the development of synthetic strategies that offer precise control over the position of iodination is of paramount importance. This guide will dissect the most effective methods to achieve this synthetic goal.

Synthetic Methodologies

Direct Electrophilic Iodination of 4-Methylthiophene

Direct electrophilic iodination is often the most straightforward approach to introduce an iodine atom onto an aromatic ring. However, for 3-substituted thiophenes, this method can be complicated by a lack of regioselectivity.[3]

The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The thiophene ring is an electron-rich heterocycle, with the α-positions (2 and 5) being the most nucleophilic and thus the most susceptible to electrophilic attack. The methyl group at the 4-position is a weak activating group and an ortho-, para-director. In the case of 4-methylthiophene, the directing effects of the sulfur atom and the methyl group are synergistic, both activating the adjacent positions. This can lead to a mixture of iodinated products.

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid or mercuric oxide) or, more conveniently, N-iodosuccinimide (NIS).[3][4][5] The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can enhance the electrophilicity of the iodine source.[4] While this method is efficient for the iodination of many thiophene derivatives, achieving high selectivity for the 3-position in the presence of a 4-methyl group is challenging, often resulting in a mixture of isomers that require chromatographic separation.

Diagram 1: Electrophilic Iodination of 4-Methylthiophene

Caption: Workflow for the direct iodination of 4-methylthiophene.

-

To a solution of 4-methylthiophene (1.0 eq) in ethanol, add N-iodosuccinimide (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired this compound from its isomers.

| Advantages | Limitations |

| Operationally simple and uses readily available reagents. | Often results in a mixture of regioisomers, leading to lower yields of the desired product. |

| Avoids the use of highly reactive organometallic compounds. | Requires chromatographic purification, which can be challenging on a large scale. |

Regioselective Synthesis via Lithiation and Iodination

To overcome the regioselectivity issues of direct iodination, a powerful strategy involves the directed lithiation of the thiophene ring followed by quenching with an electrophilic iodine source.[2]

This method relies on the deprotonation of a specific C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[6][7] The regioselectivity of the deprotonation is controlled by the directing effect of substituents on the ring. While a comprehensive study on the directed metalation of 4-methylthiophene is not widely reported, the general principles of lithiation chemistry suggest that deprotonation will occur at the most acidic proton. In the absence of a strong directing group, lithiation of alkylthiophenes typically occurs at the α-position adjacent to the sulfur atom. However, the presence of directing groups can alter this selectivity. For achieving 3-iodination, a precursor with a directing group at the 4-position that favors lithiation at the 3-position would be ideal. In the absence of such a group on 4-methylthiophene, this method might not be the most direct route to the target molecule but is a crucial strategy for other substituted thiophenes. A more reliable approach for this specific target is the halogen-exchange method described in the next section.

Diagram 2: Lithiation and Iodination Pathway

Caption: General workflow for synthesis via lithiation and iodination.

-

Dissolve the thiophene precursor (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the thienyllithium intermediate.

-

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography or distillation.

| Advantages | Limitations |

| Offers high regioselectivity, provided a suitable directing group is present. | Requires strictly anhydrous and inert conditions. |

| Provides access to isomers that are difficult to obtain by direct substitution. | Involves the use of pyrophoric organolithium reagents, requiring careful handling. |

| The thienyllithium intermediate can react with a variety of electrophiles. | May not be suitable for substrates with functional groups that are incompatible with strong bases. |

Regioselective Synthesis via Halogen-Metal Exchange

This is arguably the most reliable and regioselective method for the synthesis of this compound, starting from the commercially available 3-bromo-4-methylthiophene.[8]

Halogen-metal exchange is a rapid and efficient reaction that converts an organic halide into an organometallic compound.[9] The reaction between an aryl halide (typically a bromide or iodide) and an alkyllithium reagent (e.g., n-BuLi or t-BuLi) results in the exchange of the halogen atom for a lithium atom.[10][11] This reaction is generally faster than deprotonation of an aromatic C-H bond. For 3-bromo-4-methylthiophene, treatment with an alkyllithium at low temperature will selectively form 4-methyl-3-thienyllithium. This highly reactive intermediate can then be trapped with molecular iodine to yield the desired this compound with excellent regioselectivity. The exchange rate follows the trend I > Br > Cl, making aryl bromides ideal substrates.[9]

Diagram 3: Halogen-Metal Exchange Pathway

Caption: Synthesis of this compound via halogen-metal exchange.

-

In a flame-dried, nitrogen-purged flask, dissolve 3-bromo-4-methylthiophene (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add n-butyllithium (1.05 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes.

-

Add a solution of iodine (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature over 1-2 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product, typically by distillation or column chromatography.

| Advantages | Limitations |

| Excellent regioselectivity, leading to a single major product. | Requires the synthesis or purchase of the halogenated precursor. |

| High yields are often achievable. | Involves the use of pyrophoric and cryogenic reagents. |

| The reaction is typically fast and clean. | Requires strict control of anhydrous and anaerobic conditions. |

Synthesis via Iodocyclization of Acyclic Precursors

An alternative and elegant approach involves constructing the thiophene ring with the iodine atom already incorporated at the desired position through an iodocyclization reaction.[1][12][13][14][15]

This strategy typically involves the reaction of a suitably functionalized acyclic precursor, such as a 1-mercapto-3-yn-2-ol or a (Z)-thiobutenyne, with an electrophilic iodine source.[13][14] The reaction proceeds through an initial attack of the alkyne by the electrophilic iodine to form an iodonium intermediate. This is followed by an intramolecular nucleophilic attack by the sulfur atom (a 5-endo-dig cyclization) to form the thiophene ring. Subsequent elimination or dehydration leads to the aromatized 3-iodothiophene product. The substitution pattern of the final product is dictated by the structure of the starting acyclic precursor, offering excellent control over regioselectivity.

Diagram 4: Iodocyclization Pathway

Caption: General mechanism for the synthesis of 3-iodothiophenes via iodocyclization.

-

Dissolve the 1-mercapto-3-yn-2-ol precursor (1.0 eq) in acetonitrile.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Add a solution of molecular iodine (1.5 eq) in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting 3-iodothiophene derivative by column chromatography.

| Advantages | Limitations |

| Excellent control over the regiochemistry of the final product. | Requires the synthesis of a specific acyclic precursor, which may involve multiple steps. |

| The reaction conditions are often mild. | The overall yield may be limited by the synthesis of the starting material. |

| Allows for the synthesis of highly functionalized 3-iodothiophenes. | May not be as atom-economical as direct functionalization methods. |

Comparative Analysis of Synthetic Routes

The choice of synthetic methodology for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the tolerance of other functional groups in the molecule.

| Methodology | Regioselectivity | Key Reagents | Conditions | Typical Yields | Key Considerations |

| Direct Iodination | Low to Moderate | 4-Methylthiophene, NIS, p-TsOH | Room Temperature | Variable (isomer mixture) | Simple procedure, but requires difficult purification. |

| Lithiation/Iodination | High | Substituted Thiophene, n-BuLi, I₂ | -78 °C to RT | Good to Excellent | Requires specific directing groups and strict anhydrous/inert conditions. |

| Halogen-Metal Exchange | Excellent | 3-Bromo-4-methylthiophene, n-BuLi, I₂ | -78 °C to RT | High to Excellent | Most reliable for this specific target; uses pyrophoric reagents. |

| Iodocyclization | Excellent | Acyclic Precursor, I₂, NaHCO₃ | Room Temperature | Good to Excellent | Excellent regiocontrol; requires synthesis of the precursor. |

Conclusion

The synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and challenges. For applications where high purity and regioselectivity are paramount, the halogen-metal exchange route starting from 3-bromo-4-methylthiophene is the most robust and recommended method. While direct iodination is operationally simpler, it is hampered by a lack of selectivity. Iodocyclization presents an elegant alternative for constructing the iodinated thiophene core, particularly when synthesizing highly substituted analogs. A thorough understanding of the underlying mechanisms and practical considerations for each method, as detailed in this guide, will enable researchers to make informed decisions and successfully synthesize this valuable building block for their research and development endeavors.

References

- Garnier, F., et al. (2011).

- Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719.

- Zubkov, E. A. (1996). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites.

- Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645.

- Shafiee, A., et al. (2018). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 8(52), 29683-29706.

- Clayden, J., et al. (2001). Organolithiums: Selectivity for Synthesis. Pergamon.

- US9701692B1. (2017). Synthesis of thienothiophenes.

- Oehlrich, D., et al. (2019). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 15, 2366-2375.

- Blouin, N., et al. (2014). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review.

- Baroni, A. C. M., et al. (2012). Electrophilic cyclization of (Z)-thiobutenynes: Synthesis of 3-iodothiophenes. Orbital: The Electronic Journal of Chemistry, 4(Suppl. 1), 22-26.

- Bakunov, S. A., et al. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodination (Lithiation/Iodination). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]

- Preshlock, S., et al. (2012). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 14(6), 1432-1435.

- Manabe, Y. (2022). Acyl iodide synthesis, iodoarene synthesis: Iodination reactions with halogen exchange (3)

- Narasimhan, N. S., et al. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215.

-

Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

- Mancuso, R., et al. (2014). Synthesis of 3-iodothiophenes via iodocyclization of (Z)-thiobutenynes. Molecules, 19(9), 15687-719.

- Li, J., et al. (2020).

-

PubChem. (n.d.). 3-Bromo-4-methylthiophene. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 7. mt.com [mt.com]

- 8. 3-Bromo-4-methylthiophene | C5H5BrS | CID 2734935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Value of Substituted Thiophenes in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Iodo-4-methylthiophene

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. Recognized as a "privileged pharmacophore," the thiophene nucleus is present in numerous FDA-approved drugs, a testament to its versatile electronic properties and ability to engage with a wide array of biological targets.[1][2] The introduction of specific substituents onto the thiophene ring is a critical strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, which are paramount in the drug discovery process.[1]

Among the vast library of thiophene building blocks, this compound emerges as a particularly valuable intermediate. The presence of an iodine atom at the 3-position provides a highly effective "synthetic handle" for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[3][4] This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse molecular fragments. The adjacent methyl group at the 4-position serves to fine-tune the electronic and steric profile of the molecule, influencing its reactivity and the properties of its downstream derivatives.

This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process scientists. We will delve into its core chemical properties, provide validated synthetic and purification protocols, explore its reactivity with a focus on high-yield cross-coupling strategies, and discuss its applications in the context of contemporary drug development.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis and for the unambiguous characterization of its products.

Physicochemical Properties

While experimental data for this compound is not broadly published, its properties can be reliably estimated based on its constituent parts: the 3-methylthiophene core and the iodo-substituent.

| Property | Value (Estimated/Reported) | Source/Rationale |

| CAS Number | 16494-41-0 | [5] |

| Molecular Formula | C₅H₅IS | Calculated |

| Molecular Weight | 224.06 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Inferred from related iodo- and methyl-thiophenes.[6][7] |

| Boiling Point | ~180-190 °C (at 760 mmHg) | Extrapolated from the boiling points of 3-methylthiophene (114 °C) and 3-iodothiophene (~77°C at 15 mmHg).[6][7] |

| Density | ~1.7 g/mL at 25 °C | Estimated to be higher than 3-methylthiophene (1.016 g/mL) due to the heavy iodine atom.[6] |

| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Toluene); Insoluble in water. | General property for similar organoiodides.[6] |

| Storage | Store refrigerated (2-8 °C), protected from light. | Iodinated heterocycles can be light-sensitive.[7] |

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the predicted key features based on analysis of analogous compounds.[8][9][10][11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the thiophene ring protons and one signal in the aliphatic region for the methyl group.

-

H2 Proton: Expected as a doublet around δ 7.2-7.4 ppm.

-

H5 Proton: Expected as a doublet around δ 7.0-7.2 ppm.

-

Methyl Protons (-CH₃): Expected as a singlet around δ 2.2-2.4 ppm.

-

Expert Insight: The precise chemical shifts are influenced by the solvent. The coupling constant (J-value) between H2 and H5 would be small, characteristic of a four-bond coupling in a thiophene ring.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms.

-

C3 (Iodo-substituted): Expected to be significantly downfield, likely in the δ 90-100 ppm range, due to the deshielding effect of the iodine atom.

-

C4 (Methyl-substituted): Expected around δ 138-142 ppm.

-

C2 & C5: Aromatic carbons expected in the δ 125-135 ppm range.

-

Methyl Carbon (-CH₃): Expected in the aliphatic region, around δ 15-20 ppm.

-

-

MS (Mass Spectrometry): Electron Ionization (EI-MS) would provide crucial information for confirming the molecular weight and structure.

-

Molecular Ion (M⁺): A strong peak is expected at m/z = 224, corresponding to the molecular weight. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) will make this peak unambiguous.

-

Key Fragments: A significant fragment at m/z = 97 (M - I)⁺, representing the loss of the iodine atom, is highly probable. Another fragment corresponding to the methylthiophene cation would also be expected.

-

-

IR (Infrared Spectroscopy): The IR spectrum is useful for identifying key functional groups.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹ (typically ~3100 cm⁻¹).[13][14]

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) for the methyl group.[13]

-

C=C stretching (aromatic): Absorptions in the 1500-1400 cm⁻¹ region.

-

C-I stretching: A weak absorption expected in the fingerprint region, typically around 500-600 cm⁻¹.

-

Part 2: Synthesis and Reactivity

The utility of this compound is predicated on its efficient synthesis and predictable reactivity in cross-coupling reactions.

Synthesis via Electrophilic Iodination

The most direct and efficient route to this compound is the electrophilic iodination of the readily available precursor, 3-methylthiophene. While various iodinating agents exist, a combination of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid offers a clean, high-yielding, and regioselective protocol.[3][15]

Causality of Reagent Choice:

-

3-Methylthiophene: The starting material. The methyl group is an ortho-, para-director, but in the thiophene ring, substitution is overwhelmingly favored at the more activated α-positions (C2 and C5).

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of an electrophilic iodine (I⁺). It is preferred over molecular iodine (I₂) because it avoids the formation of HI as a byproduct, which can lead to side reactions.

-

4-Toluenesulfonic Acid (p-TsOH): A strong acid catalyst that protonates NIS, making it a more potent electrophile. This activation is crucial for achieving a high reaction rate and yield.[15]

-

Ethanol: A green and effective solvent for this reaction.[15]

Caption: Synthesis of this compound via electrophilic iodination.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methylthiophene (1.0 eq).

-

Dissolution: Add ethanol as the solvent (approx. 0.2 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (1.05 eq) to the solution, followed by a catalytic amount of 4-toluenesulfonic acid (0.1 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.[3]

Part 3: The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling

The iodine substituent at the C3 position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing the complex molecular architectures required in drug discovery.[16]

Suzuki-Miyaura Coupling

The Suzuki reaction, which couples an organohalide with an organoboron species, is arguably the most widely used C-C bond-forming reaction due to the stability and low toxicity of the boronic acid reagents and the generally mild reaction conditions.[16][17]

Mechanism and Causality: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step, and the high reactivity of the C-I bond makes this process efficient.[16]

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for forming the more nucleophilic boronate species, which facilitates this step.[17]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[16]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

-

Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[18][19]

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[19]

-

Solvent: Add a degassed solvent system, such as a mixture of DMF/H₂O or Dioxane/H₂O.[18][19]

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Reaction: Heat the mixture with stirring. Temperatures can range from 80 °C to 120 °C, depending on the reactivity of the boronic acid. Microwave irradiation can often shorten reaction times significantly.[18]

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is typically achieved via flash chromatography.

Stille Coupling

The Stille reaction couples the organohalide with an organotin (stannane) reagent. Its primary advantage is the tolerance of a very wide range of functional groups, as organostannanes are generally unreactive towards many common reagents.[20][21] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[20]

Mechanism and Causality: The Stille catalytic cycle is analogous to the Suzuki cycle.[21]

-

Key Difference: Transmetalation does not require a base. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are often used to accelerate this step. CuI is believed to act as a scavenger for free phosphine ligands or to facilitate the transfer of the organic group from tin to palladium.[22][23]

Representative Protocol: Stille Coupling

-

Setup: In an inert-atmosphere glovebox or Schlenk line, combine this compound (1.0 eq), the organostannane reagent (1.1-1.2 eq), and any additives like CuI (0.1 eq) or LiCl (3.0 eq).[22]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with an appropriate phosphine ligand (e.g., P(t-Bu)₃).[24]

-

Solvent: Add a degassed anhydrous aprotic solvent, such as DMF, NMP, or Dioxane.

-

Reaction: Heat the mixture under an inert atmosphere. Temperatures typically range from 60 °C to 110 °C.

-

Workup and Purification: After completion, the workup often involves an aqueous potassium fluoride (KF) wash. The fluoride ions react with the tin byproducts to form insoluble tributyltin fluoride, which can be removed by filtration.[22] Subsequent purification is performed by column chromatography.

Part 4: Application in Drug Discovery and Advanced Materials

The ability to readily functionalize the this compound core via robust cross-coupling reactions makes it a highly sought-after building block in programs targeting complex molecular entities.

-

Scaffold Decoration: In medicinal chemistry, lead optimization often involves a systematic exploration of the chemical space around a core scaffold. This compound allows chemists to rapidly generate libraries of analogs by coupling it with a diverse set of boronic acids or stannanes, each introducing a new substituent that can probe interactions with a biological target.[1]

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring. It is similar in size but has different electronic properties and can act as a hydrogen bond acceptor via its sulfur atom. This allows for the modulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Organic Electronics: Beyond pharmaceuticals, substituted thiophenes are the fundamental units of conducting polymers like polythiophenes. The ability to precisely install substituents via coupling reactions is critical for tuning the electronic and physical properties of these materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[25]

Conclusion

This compound is a potent and versatile chemical intermediate whose value is defined by the strategic placement of its functional groups. The iodo-substituent provides a reliable and reactive site for palladium-catalyzed cross-coupling, enabling the construction of complex C-C bonds with high precision. The methyl group offers a subtle yet important handle for steric and electronic tuning. Supported by robust and scalable synthetic routes, this building block provides researchers and drug development professionals with a powerful tool for the efficient synthesis of novel chemical entities, accelerating the discovery of next-generation therapeutics and advanced materials.

References

-

Shanghai Chemlin Biopharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of thienothiophenes - US9701692B1.

-

Zubkov, E. A. (n.d.). On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Retrieved from [Link]

-

ResearchGate. (2025). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodothiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-4-methylhexane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Iodothiophene. Retrieved from [Link]

-

SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

-

Gesan. (2025). Comprehensive Overview of 3-Methylthiophene (CAS: 616-44-4). Retrieved from [Link]

-

Cheméo. (n.d.). 3-Iodothiophene (CAS 10486-61-0). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl thiophene, 616-44-4. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiophene, 3-methyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY. Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiophene. Retrieved from [Link]

-

Amazon S3. (n.d.). Influence of Alkyl Substitution Pattern on Reactivity of Thiophene-Based Monomers in Kumada Catalyst-Transfer Polycondensation. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. US9701692B1 - Synthesis of thienothiophenes - Google Patents [patents.google.com]

- 5. This compound,16494-41-0-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Iodothiophene (CAS 10486-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. rsc.org [rsc.org]

- 9. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-IODOTHIOPHENE(10486-61-0) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Iodo-3-methylthiophene(16494-40-9) 1H NMR [m.chemicalbook.com]

- 12. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. Thiophene [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 19. scielo.br [scielo.br]

- 20. Stille Coupling [organic-chemistry.org]

- 21. Stille reaction - Wikipedia [en.wikipedia.org]

- 22. Stille Coupling | NROChemistry [nrochemistry.com]

- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. Buy 2-Iodo-3-methylthiophene | 16494-40-9 [smolecule.com]

An In-depth Technical Guide to 3-Iodo-4-methylthiophene (CAS No. 16494-41-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Thiophene and its derivatives are cornerstones in the fields of medicinal chemistry and materials science, valued for their unique electronic properties and versatile reactivity. Among these, 3-Iodo-4-methylthiophene emerges as a critical building block, offering a strategic entry point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in cutting-edge research and development. As a senior application scientist, my aim is to bridge theoretical knowledge with practical insights, empowering researchers to leverage this compound's full potential.

Core Molecular Identity and Properties

Chemical Name: this compound CAS Number: 16494-41-0

Physicochemical Properties

While extensive experimental data for this compound is not broadly published, its properties can be inferred from related structures and general principles of organic chemistry.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₅H₅IS | Inferred |

| Molecular Weight | 224.06 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) | Inferred |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three distinct signals in the aromatic region corresponding to the thiophene ring protons, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five signals: four for the thiophene ring carbons and one for the methyl carbon. The carbon atom attached to the iodine will be significantly shifted downfield.

-

IR (Infrared) Spectroscopy: Characteristic peaks would include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the thiophene ring, and a C-I stretching vibration at a lower frequency.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) at m/z = 224, with a characteristic isotopic pattern for iodine. Fragmentation patterns would likely involve the loss of iodine and the methyl group.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved through the halogen exchange of its bromo-analogue, 3-bromo-4-methylthiophene. This method, adapted from established procedures for iodination of aryl bromides, offers a reliable route to the target compound.[1]

Reaction Principle

The synthesis involves a copper(I)-catalyzed Finkelstein-type reaction, where the bromide on the thiophene ring is substituted by iodide from copper(I) iodide. Quinoline is used as a high-boiling solvent that also acts as a ligand to stabilize the copper catalyst.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

3-Bromo-4-methylthiophene

-

Copper(I) iodide (CuI)

-

Quinoline

-

Concentrated Hydrochloric acid (HCl)

-

Chloroform (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Thermometer

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stir bar, add 3-bromo-4-methylthiophene (1.0 equivalent) and quinoline.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Catalyst: Add copper(I) iodide (1.5 equivalents) to the stirred mixture.

-

Reaction: Heat the reaction mixture to 140°C and maintain this temperature with stirring for 18-20 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to approximately 70-80°C.

-

Carefully add water and concentrated hydrochloric acid to the mixture to precipitate copper salts.[1]

-

Perform a steam distillation of the mixture.[1]

-

Extract the aqueous phase of the distillate with chloroform.[1]

-

Combine the organic phase from the distillate and the chloroform extracts.

-

Dry the combined organic phase over anhydrous magnesium sulfate.[1]

-

-

Purification:

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (NMR, IR, and MS) and chromatographic techniques (GC). The obtained data should be consistent with the expected structure.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of functional organic molecules, with significant applications in medicinal chemistry and organic electronics.

Medicinal Chemistry and Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to modulate pharmacokinetic properties. This compound serves as a key building block for introducing the 4-methylthiophen-3-yl moiety into drug candidates. The iodine atom provides a reactive handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds with potential therapeutic activities.[2][3]

Caption: Role of this compound in drug discovery.

Organic Electronics

In the field of organic electronics, thiophene-based materials are extensively used in the fabrication of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The sulfur atom in the thiophene ring facilitates π-electron delocalization, leading to desirable semiconducting properties. The substitution pattern on the thiophene ring plays a crucial role in tuning the electronic properties and morphology of the resulting polymers. This compound can be used as a monomer or a precursor to monomers for the synthesis of novel conductive polymers. The methyl group can enhance solubility and influence the packing of the polymer chains, while the iodo group provides a site for further functionalization or polymerization through cross-coupling reactions.[4]

Caption: Application of this compound in organic electronics.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related iodinated and thiophene-based compounds.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Iodinated organic compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Thiophene derivatives can have strong, unpleasant odors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. Its strategic placement of iodo and methyl groups on the thiophene ring provides a unique combination of reactivity and modifiability. This guide has provided a foundational understanding of its properties, a detailed protocol for its synthesis, and an overview of its significant applications in medicinal chemistry and organic electronics. As research in these fields continues to advance, the demand for specialized intermediates like this compound is expected to grow, further solidifying its importance in the development of novel technologies and therapeutics.

References

- B.V. Gistbroek; J.A.J. Geenevasen. Method of preparing a 3-iodothiophene.

-

Organic Syntheses Procedure. [Link]

- Synthesis of thienothiophenes.

-

The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

-

Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction. Request PDF. [Link]

-

3-methylthiophene - Organic Syntheses Procedure. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC, PubMed Central. [Link]

-

The Importance of Chemical Intermediates in Custom Synthesis Projects. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

(a) Organic semiconducting materials based on thieno[3,2- b ]thiophene... ResearchGate. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. BG. [Link]

-

Organic compounds commonly used to interface with Group IV, III-V... ResearchGate. [Link]

-

Chemical doping of organic semiconductors for thermoelectric applications. [Link]

-

Creating new organic semiconductors. YouTube. [Link]

Sources

- 1. EP0002304A1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scllifesciences.com [scllifesciences.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Iodo-4-methylthiophene for Advanced Research

Executive Summary: 3-Iodo-4-methylthiophene is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a thiophene core substituted with both an iodine atom and a methyl group, offers a versatile platform for the construction of complex molecular architectures. The carbon-iodine bond serves as a highly effective "synthetic handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides an in-depth analysis of the compound's physicochemical properties, validated synthesis and purification protocols, and its critical applications in the fields of medicinal chemistry and materials science, tailored for researchers, chemists, and drug development professionals.

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged heterocyclic scaffold renowned for its significant presence in a wide array of pharmacologically active compounds and advanced organic materials. Its structural resemblance to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to act as a versatile bioisostere, enhancing drug-receptor interactions and modifying physicochemical properties like lipophilicity.

The Role of Halogenation: this compound as a Key Synthetic Intermediate

Among functionalized thiophenes, halogenated derivatives are of paramount importance. The introduction of an iodine atom, as seen in this compound, creates a highly valuable synthetic intermediate. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than its C-Br and C-Cl counterparts. This enhanced reactivity makes iodinated aromatics, including this compound, ideal substrates for a broad spectrum of transition metal-catalyzed cross-coupling reactions.[1] This reactivity allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, a cornerstone of modern synthetic strategy.[2] The compound serves as a versatile precursor for creating elaborate thiophene derivatives used in small molecule photovoltaics and pharmaceuticals.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its effective use in synthesis and for the unambiguous characterization of its derivatives.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅IS | [4] |

| Molecular Weight | 224.06 g/mol | Calculated |

| CAS Number | 16494-41-0 | [4] |

| Canonical SMILES | CC1C(I)=CSC=1 | [4] |

| InChI | InChI=1S/C5H5IS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound and its reaction products.[5] While a dedicated, peer-reviewed spectrum for this specific molecule is not publicly available, its expected spectral characteristics can be reliably predicted based on established principles and data from analogous structures.[6][7]

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. A singlet in the aliphatic region (around 2.0-2.5 ppm) would correspond to the methyl (CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the sp² carbons attached to hydrogen, two for the substituted sp² carbons (one bonded to iodine and one to the methyl group), and one signal for the methyl carbon.[8] The carbon atom directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M⁺) peak at m/z 224. The presence of iodine would be confirmed by its characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C and C-S stretching frequencies typical of the thiophene ring.

Synthesis and Handling

The synthesis of this compound typically starts from its non-iodinated precursor, 3-methylthiophene. The choice of synthetic route depends on the availability of starting materials, desired scale, and laboratory capabilities.

Retrosynthetic Analysis

A common retrosynthetic approach involves the direct electrophilic iodination of the 3-methylthiophene core. This is a robust and straightforward method for installing the iodine atom at the desired position.

Caption: Retrosynthetic path for this compound.

Protocol: Direct Iodination of 3-Methylthiophene

This protocol describes a standard laboratory procedure for the synthesis of this compound. This method is analogous to the well-established iodination of thiophene itself.[9]

Materials:

-

N-Iodosuccinimide (NIS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Thiosulfate solution

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 3-methylthiophene (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution in an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes while stirring. Causality Note: The use of NIS provides a mild and effective source of electrophilic iodine (I⁺). Acetic acid serves as a polar protic solvent that facilitates the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a separatory funnel containing water and DCM.

-

Extraction & Washing: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution (to neutralize acetic acid), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound. Self-Validation: The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis.

Applications in Synthetic Chemistry and Drug Discovery

The synthetic utility of this compound is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.[12][13] These reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules.[2]

Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[14] this compound is an excellent substrate for this reaction.

Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

Pd(PPh₃)₄ (Palladium tetrakis) (0.03 eq)

-

2M Sodium Carbonate (Na₂CO₃) solution

-

Toluene and Ethanol

-

Schlenk flask and nitrogen/argon line

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Degassing: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Causality Note: The Pd(0) catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst degradation and ensure a high-yield reaction.

-

Solvent Addition: Add degassed toluene, ethanol, and the 2M Na₂CO₃ solution via syringe.

-

Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor by TLC.

-

Workup & Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate). The crude product is then purified by column chromatography. Self-Validation: Confirm the structure of the biaryl product using NMR and Mass Spectrometry to verify the formation of the new C-C bond.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is an irritant to the eyes, skin, and respiratory system. Store the compound in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient entry point to a vast chemical space of substituted thiophenes. For researchers in drug discovery and materials science, mastering the synthesis and application of this building block is a key step toward the innovation of novel, high-value molecules.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Shanghai Chemlin. This compound. Retrieved from [Link]

- Google Patents. (2017). Synthesis of thienothiophenes - US9701692B1.

-

PubChem. 3-Iodo-4-methylhexane. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

-

YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-iodothiophenes 78 via iodocyclization of.... Retrieved from [Link]

-

Organic Syntheses. 3-methylthiophene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpringerLink. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-iodothiophene by coordination catalysis, and analogous iodination and coupling reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 3-Methylthiophene (CAS: 616-44-4). Retrieved from [Link]

-

Cheméo. 3-Iodothiophene (CAS 10486-61-0). Retrieved from [Link]

-

Organic Syntheses. 2-Iodothiophene. Retrieved from [Link]

-

The Good Scents Company. 3-methyl thiophene, 616-44-4. Retrieved from [Link]

-

National Institute of Standards and Technology. Thiophene, 3-methyl-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. US9701692B1 - Synthesis of thienothiophenes - Google Patents [patents.google.com]

- 4. This compound,16494-41-0-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. Thiophene, 3-methyl- [webbook.nist.gov]

- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 3-Iodo-4-methylthiophene

An In-depth Technical Guide to the Safe Handling of 3-Iodo-4-methylthiophene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety recommendation. By grounding these protocols in established scientific principles, this guide aims to foster a culture of proactive safety and experimental integrity.

Section 1: Hazard Profile and Risk Assessment

The structure combines a thiophene ring, a known aromatic irritant, with an iodo-substituent, characteristic of halogenated organic compounds, and a methyl group. Based on data from these analogs, this compound should be handled as a substance with multiple potential hazards.

Anticipated Hazard Profile

The following table summarizes the known hazards of structurally similar compounds, forming the basis of our safety recommendations for this compound.

| Hazard Classification | Description | Rationale / Supporting Evidence from Analogs |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] | Analogs like 2,5-Diiodothiophene and 3-Methylthiophene are classified as harmful via these exposure routes.[1][2] Inhalation may lead to drowsiness, dizziness, and respiratory irritation.[6] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4][7][8] | Thiophene derivatives are known skin irritants. Prolonged contact can defat the skin, leading to dermatitis. |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4][5][7][8] | Direct contact with the liquid or its vapors can cause significant irritation, pain, and redness.[9] |

| Flammability | Likely a flammable liquid and vapor. | 3-Methylthiophene is a highly flammable liquid.[2][3][10] The presence of the thiophene ring suggests a similar risk. Vapors may be heavier than air and travel to an ignition source. |

| Reactivity | Incompatible with strong oxidizing agents and strong bases.[7][10] | These materials can lead to vigorous, exothermic reactions. |

Fundamental Risk Mitigation Strategy

Our core strategy is based on the "Hierarchy of Controls," prioritizing engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE) alone. This proactive approach ensures a multi-layered defense against potential exposure.

Caption: Fig 1: Hierarchy of Controls Applied to Chemical Handling.

Section 2: Engineering Controls - The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. For this compound, their use is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.

-

Causality: The compound's presumed inhalation toxicity and potential for respiratory irritation necessitate this control.[1][2][6] A fume hood protects the user by capturing vapors at the source and exhausting them safely outside the laboratory. It also provides a physical barrier in case of splashes or spills.

Secondary Engineering Controls:

-

Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[10] Their proximity is critical for rapid decontamination in the event of an emergency.

Section 3: Personal Protective Equipment (PPE) - The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of appropriate PPE is dictated by the specific task and the associated risks.

Standard PPE Ensemble

The following PPE is mandatory for all work involving this compound:

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin contact, irritation, and absorption.[6] Glove suitability depends on breakthrough time and permeation rate; consult manufacturer data.[2][6] Always inspect gloves before use and use proper removal technique to avoid contaminating hands. |

| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles.[6] | Protects against splashes and vapors. Goggles provide a seal around the eyes for superior protection.[9] |

| Body Protection | Flame-resistant laboratory coat. | Protects skin from splashes and clothing from contamination. Flame resistance is crucial due to the compound's flammability. |

| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashing (e.g., transferring large volumes, working with reactions under pressure).[11] |

PPE Selection and Use Workflow

The process of selecting and using PPE must be systematic to ensure its effectiveness.

Caption: Fig 2: Systematic PPE Selection and Use Protocol.

Section 4: Safe Handling & Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for minimizing exposure and preventing accidents.

SOP: Weighing and Transferring of this compound

-

Preparation:

-

Ensure the chemical fume hood is operational (check airflow monitor).

-

Don the complete, standard PPE ensemble.

-

Assemble all necessary equipment (spatulas, weigh boats, receiving flask) inside the fume hood.

-

Ground all equipment to prevent static discharge, a potential ignition source for flammable vapors.[10]

-

-

Execution:

-

Retrieve the stock container from its designated storage location.

-

Place the container inside the fume hood before opening.

-

Carefully open the container, pointing the cap away from your face.

-

Use a clean spatula to transfer the required amount of the liquid to a tared weigh boat or directly into the receiving vessel.

-

Perform all transfers slowly and deliberately to avoid splashes or creating aerosols.

-

Securely close the stock container immediately after dispensing.

-

-

Post-Transfer:

-

Clean any minor drips on the exterior of the receiving vessel with a solvent-dampened cloth (e.g., ethanol), placing the used cloth into a designated hazardous waste container.

-

Wipe down the work surface inside the fume hood.

-

Properly dispose of any contaminated disposable items (weigh boats, pipette tips) in the solid hazardous waste stream.

-

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining chemical stability and preventing hazardous reactions.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[6][7][10][12] The storage location should be locked or otherwise secured to limit access to authorized personnel.

-

Container: Keep the container tightly closed to prevent the escape of vapors.[1][7][13]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[3][6][10][13] Protect from direct sunlight.[7]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[7][10]

Section 6: Emergency Procedures

Preparedness is key to managing emergencies effectively.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][7] Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response Protocol

In the event of a spill, a calm and systematic response is crucial.

Caption: Fig 3: Chemical Spill Response Flowchart.

Step-by-Step Spill Procedure:

-

Alert: Immediately alert colleagues in the vicinity.

-

Evacuate: If the spill is large or vapors are overwhelming, evacuate the area and call emergency services.

-

Control: If the spill is small and manageable, ensure proper ventilation (fume hood) and don appropriate PPE, including respiratory protection if necessary.

-

Contain: Prevent the spill from spreading by surrounding it with an inert absorbent material like vermiculite or sand.[12]

-

Absorb: Cover the spill with the absorbent material and allow it to be fully absorbed.[7]

-

Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[12]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EH&S) department.

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Classification: Waste must be classified and labeled in accordance with local, state, and federal regulations (e.g., EPA RCRA in the United States).[14]

-

Segregation: Do not mix this waste with other waste streams unless explicitly permitted.

-

Containers: Use only approved, properly labeled hazardous waste containers. Keep containers closed except when adding waste.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.[14] Never dispose of this compound down the drain or in the regular trash.[14]

References

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

-

CPAChem. (2024, November 29). Safety data sheet - 3-Methylthiophene. [Link]

-

Dow Corporate. Personal Protective Equipment Guidance. [Link]

-

ASHP Publications. Personal Protective Equipment. [Link]

-

Angene Chemical. (2024, August 25). Safety Data Sheet - 2-Thiophenecarbonylchloride, 3-chloro-4-(methylsulfonyl)-. [Link]

-

Shanghai Chemlin. This compound. [Link]

-

PubChem. 3-Iodothiophene. [Link]

-

ResearchGate. A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes. [Link]

-

PubChem. 3-Bromo-4-iodo-2,5-bis(methylthio)thiophene. [Link]

-

PubChem. 3-Iodo-4-methylpyridine. [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-Iodothiophene | C4H3IS | CID 66332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. corporate.dow.com [corporate.dow.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 3-IODOTHIOPHENE - Safety Data Sheet [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Executive Summary: The Challenge of Handling Iodinated Thiophenes

An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-4-methylthiophene

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, the inherent chemical properties that make it a versatile reagent also contribute to its instability. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, rendering the molecule susceptible to degradation by light, heat, and oxidative processes[1]. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the intrinsic and extrinsic factors governing the stability of this compound. It outlines field-proven storage and handling protocols to preserve purity and ensure the integrity of experimental outcomes.

Intrinsic Factors Governing Molecular Stability

The stability of this compound is not governed by a single feature but by the interplay of its constituent parts: the thiophene ring, the labile iodo substituent, and the methyl group.